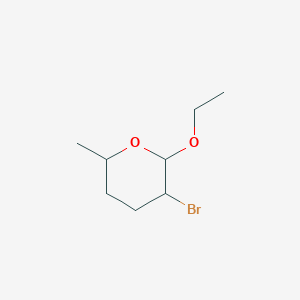
3-Bromo-2-ethoxy-6-methyloxane
Description
3-Bromo-2-ethoxy-6-methyloxane is a six-membered oxygen-containing heterocyclic compound (oxane) substituted with bromine at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 6-position.
Properties
CAS No. |
56126-08-0 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-bromo-2-ethoxy-6-methyloxane |
InChI |
InChI=1S/C8H15BrO2/c1-3-10-8-7(9)5-4-6(2)11-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
VLYYKPHJYFETHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CCC(O1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-6-methyloxane typically involves the bromination of 2-ethoxy-6-methyloxane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-6-methyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Substitution: Formation of 2-ethoxy-6-methyloxane derivatives with different functional groups.
Elimination: Formation of alkenes such as 2-ethoxy-6-methyl-1-oxene.
Oxidation: Formation of 2-ethoxy-6-methyl-oxane-3-carboxylic acid.
Reduction: Formation of 2-ethoxy-6-methyl-oxanol.
Scientific Research Applications
3-Bromo-2-ethoxy-6-methyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-6-methyloxane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and applications of 3-Bromo-2-ethoxy-6-methyloxane and related compounds:
*Molecular weights calculated based on standard atomic masses.
Reactivity and Electronic Effects
- Ethoxy vs. Methoxy Groups: The ethoxy group in this compound provides greater steric hindrance and slightly enhanced electron-donating capacity compared to methoxy-substituted analogs (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate). This may slow nucleophilic substitution at the 3-bromo position but enhance stability in acidic conditions .
- Bromine Position: Bromine at the 3-position in the oxane ring likely directs electrophilic substitution reactions to adjacent positions, unlike brominated benzoates (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate), where bromine’s meta-directing effects dominate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


